3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
The compound 3-Amino-1-(5-Nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile is involved in various synthetic pathways to produce novel chemical structures. For example, it participates in reactions leading to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazines. These reactions involve steps such as coupling with triethyl orthoformate, acetylation, and reactions with alkyl halides, demonstrating the compound's versatility in synthetic chemistry (Ahmed et al., 2002).
Antimicrobial Applications
In a different context, derivatives of this compound have been explored for their antimicrobial properties. Specifically, novel classes of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, synthesized from this compound, showed potent antimicrobial activity. This highlights the potential of this chemical in contributing to the development of new antimicrobial agents (El-ziaty et al., 2016).
Molecular Structure Analysis
The molecular structure and properties of similar compounds, such as (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, have been thoroughly investigated using spectroscopic methods and computational approaches. These studies provide deep insights into the molecular characteristics, aiding in the understanding and further application of such compounds in scientific research (Al‐Azmi & Shalaby, 2018).
Bioactive Compound Synthesis
The synthesis of bioactive heterocycles from derivatives of this compound showcases the compound's utility in medicinal chemistry. These heterocycles include various moieties, such as pyrimidinone, oxazinone, and iminopyrimidine, which were evaluated for their antimicrobial properties, indicating the compound's role in the development of new therapeutic agents (El-ziaty et al., 2018).
Properties
IUPAC Name |
3-amino-1-(5-nitropyridin-2-yl)pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6O2/c10-3-6-5-14(13-9(6)11)8-2-1-7(4-12-8)15(16)17/h1-2,4-5H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHNLMPIJIIEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C(=N2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.